1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chloro, difluoromethoxy, nitro, and trifluoromethyl groups attached to a benzene ring. This compound is known for its significant chemical reactivity due to the presence of multiple functional groups, making it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
The synthesis of 1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene typically involves a multi-step process:
Starting Material: The synthesis begins with 1,1-difluoromethoxybenzene.
Chlorination: The difluoromethoxybenzene is reacted with thionyl chloride to introduce the chloro group.
Nitration: The chlorinated product undergoes nitration to introduce the nitro group, resulting in the final compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions due to its functional groups:
Substitution Reactions: The chloro and nitro groups make the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents such as potassium permanganate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing molecules with potential therapeutic properties.
Material Science: It is used in the development of advanced materials with specific chemical and physical properties
Wirkmechanismus
The mechanism of action of 1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene is primarily based on its ability to undergo various chemical transformations. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity towards nucleophiles, facilitating substitution reactions. Additionally, the compound can participate in redox reactions due to the nitro group’s reducibility .
Vergleich Mit ähnlichen Verbindungen
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene can be compared with other similar compounds:
1-[Chloro(difluoro)methoxy]-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-[Chloro(difluoro)methoxy]-3-nitrobenzene: The position of the nitro group affects the compound’s chemical properties and reactivity.
1-[Chloro(difluoro)methoxy]-2,4-dinitrobenzene:
These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in various fields of research and industry.
Biologische Aktivität
1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene is an aromatic compound with significant chemical reactivity due to its diverse functional groups, including chloro, difluoromethoxy, nitro, and trifluoromethyl. This compound is primarily utilized as an intermediate in organic synthesis and has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 291.56 g/mol. The presence of multiple electronegative fluorine atoms and a nitro group contributes to its unique chemical behavior and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C₈H₃ClF₅NO₃ |
Molecular Weight | 291.56 g/mol |
CAS Number | 1417567-81-7 |
Appearance | Yellow crystalline solid |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and trifluoromethyl groups enhance the compound's reactivity and stability, potentially influencing enzyme activity and receptor interactions.
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, the presence of the trifluoromethyl group in related compounds has been shown to increase potency against certain bacterial strains by altering membrane permeability or inhibiting specific metabolic pathways .
Cytotoxicity
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function .
Case Study: Cytotoxicity Against Cancer Cells
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 15 µM
- Mechanism : Induction of oxidative stress leading to apoptosis.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in diseases such as cancer or metabolic disorders .
Comparative Analysis with Similar Compounds
A comparative analysis illustrates how the presence of different functional groups influences biological activity:
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 15 | Induction of oxidative stress |
1-(Chloro(difluoro)methoxy)-4-nitrobenzene | 25 | Enzyme inhibition |
1-(Chloro(difluoro)methoxy)-2-nitrobenzene | 30 | Alteration of membrane permeability |
Eigenschaften
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-5-3-1-2-4(7(10,11)12)6(5)15(16)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMBMQUHOVDEQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)Cl)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.